
(m-Tolylsulfonyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(m-Tolylsulfonyl)-L-proline is a chemical compound with the molecular formula C12H15NO4S It is characterized by the presence of a sulfonyl group attached to a proline moiety, with a methyl group on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (m-Tolylsulfonyl)-L-proline typically involves the reaction of L-proline with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (m-Tolylsulfonyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide intermediates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide intermediates.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(m-Tolylsulfonyl)-L-proline has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
Wirkmechanismus
The mechanism of action of (m-Tolylsulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the proline moiety can influence the compound’s binding affinity and selectivity, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
(p-Tolylsulfonyl)-L-proline: Similar structure but with the sulfonyl group attached to the para position of the aromatic ring.
(o-Tolylsulfonyl)-L-proline: Similar structure but with the sulfonyl group attached to the ortho position of the aromatic ring.
(m-Tolylsulfonyl)-D-proline: The enantiomer of (m-Tolylsulfonyl)-L-proline, with the same chemical structure but different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry and the position of the sulfonyl group on the aromatic ring. These features influence its chemical reactivity and biological activity, making it distinct from its isomers and enantiomers.
Eigenschaften
Molekularformel |
C12H15NO4S |
|---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
(2S)-1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
ALLYQSSIEPEGQX-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
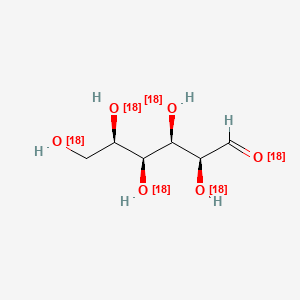
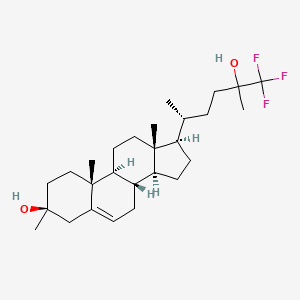
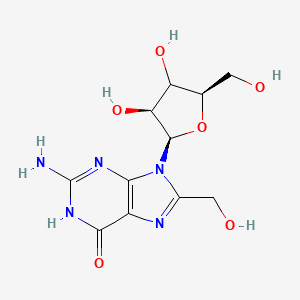
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
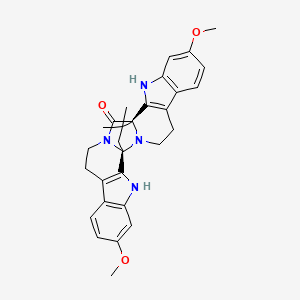
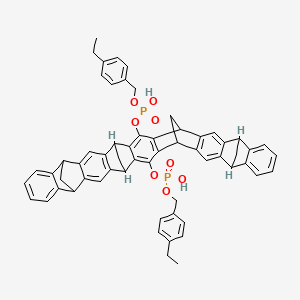
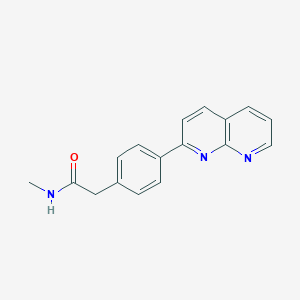

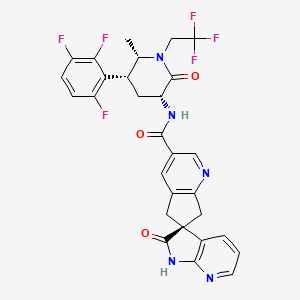
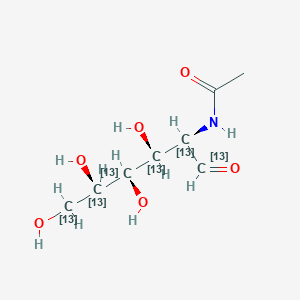
![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
